molecular formula C26H21N3O6S B11111435 N-({[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-tryptophan

N-({[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-tryptophan

Cat. No.: B11111435
M. Wt: 503.5 g/mol
InChI Key: OAJROMWWXSUTBD-OAQYLSRUSA-N
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Description

3-(1H-INDOL-3-YL)-2-(2-{[3-(2-METHYL-1,3-THIAZOL-4-YL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID is a complex organic compound that features multiple functional groups, including an indole, thiazole, and chromenone moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and drug design due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-(2-{[3-(2-METHYL-1,3-THIAZOL-4-YL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID likely involves multi-step organic synthesis. Each functional group would be introduced through specific reactions:

    Indole Formation: Typically synthesized via Fischer indole synthesis.

    Thiazole Formation: Can be synthesized through Hantzsch thiazole synthesis.

    Chromenone Formation: Often synthesized via Pechmann condensation.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation and etherification.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the indole or thiazole moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the chromenone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with altered biological activity.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used to study biological pathways due to its complex structure.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its multiple functional groups.

Medicine

    Drug Design: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases due to its bioactive moieties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes, altering their function. The indole, thiazole, and chromenone moieties could each contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-INDOL-3-YL)-2-(2-{[3-(2-METHYL-1,3-THIAZOL-4-YL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID: Unique due to its combination of indole, thiazole, and chromenone moieties.

    Indole Derivatives: Often used in drug design for their biological activity.

    Thiazole Derivatives: Known for their antimicrobial properties.

    Chromenone Derivatives: Used in the development of anti-inflammatory and anticancer agents.

Properties

Molecular Formula

C26H21N3O6S

Molecular Weight

503.5 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[2-[3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C26H21N3O6S/c1-14-28-22(13-36-14)19-11-35-23-9-16(6-7-18(23)25(19)31)34-12-24(30)29-21(26(32)33)8-15-10-27-20-5-3-2-4-17(15)20/h2-7,9-11,13,21,27H,8,12H2,1H3,(H,29,30)(H,32,33)/t21-/m1/s1

InChI Key

OAJROMWWXSUTBD-OAQYLSRUSA-N

Isomeric SMILES

CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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